Cas no 33453-23-5 (2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl-)

2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl- structure
33453-23-5 structure
Product Name:2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl-
CAS No:33453-23-5
MF:C19H18N2O2
MW:306.358424663544
CID:313065
PubChem ID:36489
Update Time:2025-04-19

2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl-
    • 1-(cyclopropylmethyl)-6-methoxy-4-phenylquinazolin-2-one
    • 1-(Cyclopropyl-methyl)-4-phenyl-6-methoxy-1H-chinazolinon-(2)
    • 1-(Cyclopropylmethyl)-6-methoxy-4-phenyl-2(1H)-quinazolinone
    • 1-Cyclopropylmethyl-4-phenyl-6-methoxy-2(1H)-chinazolinon
    • 1-Cyclopropylmethyl-4-phenyl-6-methoxy-2(1H)-quinazolinone
    • 1-cyclopropylmethyl-6-methoxy-4-phenyl-1H-quinazolin-2-one
    • 2(1H)-Quinazolinone,1-(cyclopropylmethyl)-6-methoxy-4-phenyl
    • Ciproquazona
    • CIPROQUAZONE
    • Ciproquazonum [INN-Latin]
    • SL-573
    • DTXSID40187102
    • SL 573
    • 1-CYCLOPROPYLMETHYL-6-METHOXY-4-PHENYL-2(1H)QUINAZOLINONE
    • VAFNJIFAZJWWNI-UHFFFAOYSA-N
    • CIPROQUAZONE [JAN]
    • CHEMBL2107569
    • BRN 0761592
    • Q27286381
    • Oprea1_210716
    • 33453-23-5
    • Ciproquazonum
    • Ciproquazone [INN]
    • NS00125886
    • SCHEMBL287449
    • Ciproquazona [INN-Spanish]
    • 2(1H)-Quinazolinone, 1-(cyclopropylmethyl)-6-methoxy-4-phenyl-
    • P8S0GE5Q4I
    • UNII-P8S0GE5Q4I
    • Inchi: 1S/C19H18N2O2/c1-23-15-9-10-17-16(11-15)18(14-5-3-2-4-6-14)20-19(22)21(17)12-13-7-8-13/h2-6,9-11,13H,7-8,12H2,1H3
    • InChI Key: VAFNJIFAZJWWNI-UHFFFAOYSA-N
    • SMILES: O=C1N=C(C2C=CC=CC=2)C2C=C(C=CC=2N1CC1CC1)OC

Computed Properties

  • Exact Mass: 306.13700
  • Monoisotopic Mass: 306.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 41.9Ų

Experimental Properties

  • PSA: 44.12000
  • LogP: 3.48210
Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk